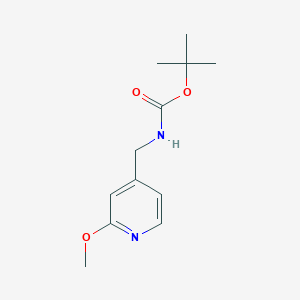

N-BOC-(2-Methoxypyridin-4-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-BOC-(2-Methoxypyridin-4-yl)methanamine is a chemical compound used in various scientific and industrial applications . It is also known as tert-butyl (2-methoxy-4-pyridinyl)methylcarbamate .

Synthesis Analysis

The synthesis of N-BOC-(2-Methoxypyridin-4-yl)methanamine is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of N-BOC-(2-Methoxypyridin-4-yl)methanamine is represented by the linear formula C12H18N2O3 . The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) .Chemical Reactions Analysis

The Boc group in N-BOC-(2-Methoxypyridin-4-yl)methanamine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

N-BOC-(2-Methoxypyridin-4-yl)methanamine has a molecular weight of 238.29 . It is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Chemosensors for Metal Ions

One application involves the synthesis of a highly selective fluorescent indicator for copper based on a BODIPY (boron-dipyrromethene) derivative, which forms complexes with Cu^2+ ions. This results in significant shifts in absorption and fluorescence spectra, enabling the detection of copper ions in living cells (Yang et al., 2016). This chemosensor's design leverages the specific interaction between the sensor molecule and copper ions, showcasing the utility of "N-BOC-(2-Methoxypyridin-4-yl)methanamine" derivatives in developing tools for biological and environmental monitoring.

Synthesis of Lycopodium Alkaloids

Another notable application is in the synthesis of natural products, such as the Lycopodium alkaloids. A study demonstrates the use of a methoxypyridine as a masked pyridone in a concise synthesis of lycoposerramine R, a Lycopodium alkaloid. The key step involved an Eschenmoser Claisen rearrangement to forge a crucial quaternary carbon center, highlighting the compound's role in complex organic synthesis (Bisai & Sarpong, 2010).

Material Science and Fluorescence Probes

In material science, derivatives of "N-BOC-(2-Methoxypyridin-4-yl)methanamine" are used to modify the properties of BODIPY fluorophores, enhancing their solubility in aqueous solutions and altering their electrochemical properties. This modification is crucial for developing novel fluorescent probes for biological applications, as seen in the design of a highly sensitive fluorescence probe for nitric oxide (Gabe et al., 2006).

Synthesis of Sulfoximine Carbamates

Furthermore, "N-BOC-(2-Methoxypyridin-4-yl)methanamine" derivatives are instrumental in synthesizing sulfoximine carbamates, showcasing a methodology for N-protected sulfoximines synthesis via rhodium-catalyzed transfer of carbamates to sulfoxides. This process facilitates the preparation of NH-sulfoximines, providing a pathway for synthesizing compounds with potential medicinal applications (Zenzola et al., 2015).

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-methoxypyridin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOOVCGRSZYELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)

![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)

![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)